N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, N-(thiazol-2-yl)benzenesulfonamides have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed based on their C, H, and N analysis and the structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Antipsychotic-Like Profile in Behavioral Animal Tests
A study explored the antipsychotic-like profile of compounds similar in structure, noting their potential in behavioral animal tests without interacting with dopamine receptors, a common target for antipsychotic agents. This suggests that the compound of interest could be researched for its potential antipsychotic effects, with an emphasis on novel targets outside the dopamine pathway (Wise et al., 1987).
Antimicrobial Activity
Another study focused on the synthesis of compounds containing fluoro-substituted benzothiazole for antimicrobial screening. Such compounds were found to possess promising biodynamic agents, hinting at the potential antimicrobial applications of the compound of interest. Research could further explore its efficacy against a variety of microbial strains (Jagtap et al., 2010).
Anti-Cancer Activity
Research on novel fluoro-substituted compounds with anti-lung cancer activity presented the synthesis of derivatives with potential therapeutic applications against lung cancer. This indicates a potential research direction for the compound , focusing on its anticancer properties, especially against lung cancer (Hammam et al., 2005).
Antibacterial Agents
A study on the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as antibacterial agents highlighted compounds that displayed promising antibacterial activity. This suggests that similar compounds, including the one of interest, could be researched for their antibacterial efficacy, contributing to the development of new antibacterial drugs (Palkar et al., 2017).
Anti-Inflammatory Activity
Investigations into compounds with anti-inflammatory activity revealed that certain derivatives showed significant activity in this area. This opens up research opportunities for the compound to be evaluated for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions (Sunder et al., 2013).
Mechanism of Action
The mechanism of action of similar compounds involves inhibiting specific kinases, potentially affecting cell growth, survival, and differentiation. They may also regulate the flow of ions across cell membranes.
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S.ClH/c1-14-13-16(23-24(14)2)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCAEOUWVUWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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